1-(3-Methoxybenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

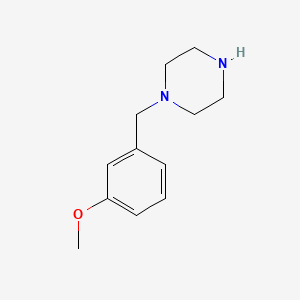

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWNAISVQHRFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330255 | |

| Record name | 1-(3-methoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55212-32-3 | |

| Record name | 1-(3-methoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3): Synthesis, Analysis, and Applications in Drug Discovery

This document provides an in-depth technical overview of 1-(3-Methoxybenzyl)piperazine, a key chemical entity in modern pharmaceutical research. Identified by its CAS number 55212-32-3, this compound serves a dual function: it is both a valuable molecular probe for neuropharmacological studies and a versatile synthetic intermediate for the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, analytical characterization, pharmacological significance, and safe handling.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The structure features a piperazine ring N-substituted with a benzyl group, which in turn is substituted with a methoxy group at the meta (3-) position of the benzene ring. This specific arrangement of functional groups imparts a unique pharmacological profile, distinguishing it from other psychoactive piperazines like 1-benzylpiperazine (BZP).[1]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazine | [2] |

| CAS Number | 55212-32-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈N₂O | [2][3][4] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| InChIKey | BYWNAISVQHRFEE-UHFFFAOYSA-N | [1][2] |

| Density | 1.053 g/cm³ | [3][5] |

| Boiling Point | 315.8 °C at 760 mmHg | [3][5] |

| Appearance | Varies; often supplied as a liquid or salt | N/A |

Synthesis Methodologies: A Practical Perspective

The synthesis of this compound is most commonly achieved via direct N-alkylation, a classic and robust nucleophilic substitution (Sₙ2) reaction. The choice of this pathway is driven by the commercial availability of starting materials and the straightforward nature of the reaction.

Protocol: Direct N-Alkylation of Piperazine

This method involves the reaction of 3-methoxybenzyl chloride with piperazine. The causality behind the experimental design is critical for success:

-

Minimizing Disubstitution: The piperazine molecule has two secondary amine nitrogens, both of which are nucleophilic. To selectively obtain the mono-substituted product, a large excess of piperazine is used. This statistical approach ensures that a molecule of 3-methoxybenzyl chloride is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus suppressing the formation of the 1,4-disubstituted byproduct.[1]

-

Acid Scavenging: The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (such as triethylamine or potassium carbonate) is added to neutralize the HCl as it forms. Alternatively, the excess piperazine itself can serve as the acid scavenger.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4-6 molar equivalents) and a suitable aprotic solvent (e.g., acetonitrile or THF).

-

Dissolution: Stir the mixture until the piperazine is fully dissolved.

-

Reagent Addition: Slowly add 3-methoxybenzyl chloride (1 molar equivalent) to the solution at room temperature. The addition is performed dropwise to control the initial exotherm.

-

Reaction: If necessary, add a non-nucleophilic base like triethylamine (1.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude product is purified. A common method is to dissolve the residue in dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer with NaOH to precipitate the free base product. The product can then be extracted with an organic solvent (e.g., dichloromethane), dried over sodium sulfate, and concentrated to yield the purified this compound.

Caption: Synthetic workflow for this compound via direct N-alkylation.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound, especially when it is intended for use in biological assays or as a pharmaceutical precursor.

Standard Protocols for Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive method for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, while the retention time from the gas chromatograph is a characteristic physical property.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment.[6] A standard solution is prepared and run against the synthesized sample to quantify its purity and detect any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of this compound.

Protocol: Preparation of an Analytical Standard for HPLC

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolution: Add approximately 7 mL of a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix thoroughly.

-

Working Standard (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This working standard can be used for creating a calibration curve for quantitative analysis.

Pharmacological Profile and Research Applications

The significance of this compound lies in its dual role as a research tool and a structural template for drug development.[1] Its specific substitution pattern confers a unique pharmacological profile compared to its analogues.[1]

Caption: Dual roles of this compound in scientific research.

Neuropharmacological Activity

Research has focused on its neuropharmacological profile, revealing key differences from other piperazine-based designer drugs.[1] Unlike stimulants such as BZP, this compound has been shown to decrease locomotor activity in animal models. Furthermore, in drug discrimination studies, it only partially substitutes for MDMA, indicating that its subjective effects are distinct from classical stimulants and empathogens.[1] These properties make it a valuable tool for dissecting the complex pharmacology of the serotonergic and dopaminergic systems.[1]

Comparative Behavioral Effects of Piperazine Derivatives [1]

| Compound | Effect on Locomotor Activity | Substitution for S(+)-MDMA |

| This compound (m-MeO-BZP) | Decrease | Partial |

| 1-Benzylpiperazine (BZP) | Increase | Full |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Decrease | Full |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | Decrease | Full |

Role as a Synthetic Building Block

The piperazine core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized scaffold that chemists can use to build more complex molecules.[1] Its secondary amine remains available for further reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This has led to its use in developing novel compounds, including derivatives identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The dihydrochloride salt is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.[8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

References

-

This compound | C12H18N2O | CID 428285. PubChem. [Link]

-

This compound| CAS:#55212-32-3. Letopharm Limited. [Link]

-

1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

-

The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Medium. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H18N2O | CID 428285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound| CAS:#55212-32-3 -Letopharm Limited [letopharm.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]

1-(3-Methoxybenzyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(3-Methoxybenzyl)piperazine

Introduction: this compound is a significant chemical entity within the broader class of piperazine derivatives. While the piperazine core is recognized as a privileged structure in medicinal chemistry, the specific substitution of a 3-methoxybenzyl group imparts unique pharmacological and chemical properties.[1] This compound serves as a versatile building block in the synthesis of more complex molecules and as a valuable tool in neuropharmacological research.[1][2] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, applications, analytical methods, and safety protocols, tailored for researchers and professionals in drug development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight. These core attributes are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

The structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is attached to a benzyl group, which is in turn substituted at the meta-position (position 3) of the phenyl ring with a methoxy group (-OCH₃).

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazine | [3] |

| CAS Number | 55212-32-3 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.28 g/mol | [1][3] |

| Canonical SMILES | COC1=CC=CC(=C1)CN2CCNCC2 | [3] |

| InChI Key | BYWNAISVQHRFEE-UHFFFAOYSA-N | [1][3] |

The hydrochloride salt form, this compound hydrochloride, is also commercially available and has a molecular formula of C₁₂H₁₈N₂O·HCl and a corresponding molecular weight of 242.75 g/mol .[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various solvents and experimental conditions, influencing its suitability for specific applications, from reaction conditions to formulation development.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Note |

| XLogP3 | 1.2 | Computed by PubChem |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[3] |

| Rotatable Bond Count | 3 | Computed by PubChem[3] |

| Exact Mass | 206.141913202 Da | Computed by PubChem[3] |

| Topological Polar Surface Area | 27.7 Ų | Computed by PubChem[3] |

Synthesis and Manufacturing

The most direct and widely applied method for synthesizing this compound is through a nucleophilic substitution reaction (Sₙ2).[1] This approach is valued for its straightforwardness and scalability.

Protocol: Nucleophilic Substitution Synthesis

This protocol describes the N-alkylation of piperazine with 3-methoxybenzyl chloride.

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (4-6 molar equivalents) and a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Dissolve 3-methoxybenzyl chloride (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred piperazine solution at room temperature.

-

Expert Insight: The use of a significant excess of piperazine is a critical process parameter.[1] It statistically favors the desired mono-alkylation of the piperazine nitrogen, minimizing the formation of the 1,4-bis(3-methoxybenzyl)piperazine byproduct, which can be difficult to separate.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove piperazine hydrochloride salt, which precipitates during the reaction.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove the remaining excess piperazine and its salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and the dialkylated byproduct.

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a compound of significant interest due to its dual role as a synthetic intermediate and a pharmacologically active agent.

-

Pharmaceutical Building Block: The compound is a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The piperazine moiety can be further functionalized, allowing for the introduction of the 3-methoxybenzyl group into diverse molecular scaffolds designed to interact with specific biological targets.[1][2] Its use is documented in the process chemistry for drugs like Letermovir, where careful control of its addition is key to achieving high yields.[5]

-

Neuropharmacology Research: In neuroscience, it serves as a tool to probe the function of the central nervous system (CNS).[1] Behavioral studies in animal models have shown that, unlike its well-known psychoactive analogues 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this compound decreases locomotor activity.[1] This suggests a distinct pharmacological profile that does not align with typical stimulants.[1]

-

Therapeutic Potential: Research has explored its potential anxiolytic and antidepressant properties in preclinical models.[1] Furthermore, derivatives incorporating the 3-methoxybenzyl piperazine structure have been identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.[1]

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control, reaction monitoring, and metabolic studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and robust method for its analysis.

Protocol: GC-MS Analysis

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in methanol to achieve a final concentration within the calibration range.

-

GC-MS System Parameters (Example):

-

Instrument: Gas Chromatograph with Mass Selective Detector.

-

Column: 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

-

-

Analysis: Inject 1 µL of each standard and sample. Identify the compound by its retention time and mass spectrum. Quantify using the calibration curve generated from the standards.

-

Self-Validation: The method's linearity should be confirmed by a correlation coefficient (R²) > 0.99 for the calibration curve. The mass spectrum of the analyte in the sample must match the spectrum from the reference standard.

-

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet for this compound was not retrieved, general guidelines for piperazine derivatives apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[6][7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[6] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed to prevent moisture absorption and contamination.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6][7]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[6]

-

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Its strategic importance stems from its utility as a synthetic precursor in the pharmaceutical industry and as a specialized tool for neuropharmacological investigation. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is robustly performed using common chromatographic methods. Adherence to proper safety and handling protocols is essential for its use in a research and development setting.

References

- This compound | 55212-32-3 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtSC6KuBOmcj458zmw_9F1_SCc84uGdoUMMSJIRp-CMXkNgvbwC2GYvLTD7DvL-mrGYQWhCxImiYRrVgWDryakruxQtoRDR_R1QXGkFbp7sKuQfLhN1IqZJDnt3xza5cWgxdA]

- This compound | C12H18N2O | CID 428285 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/428285]

- 1-(3-Methoxyphenyl)piperazine 95 16015-71-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/471682]

- 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo6AlQIoXj3UYP5zGAS0rQ-nNDi2DSA931_NzjhythX_YlwaUZP4OBc6GCb-3ZjaXhiUFJmYTrIbhDp9-aKaEvmZkB7aMiwIlzrOaozmMFslfffOKHmzu-HVolf69hFadyduP5w5XVZ6StpiGkQ-8HfPqdPNtvh-6oAAVlqDc=]

- 1-(3-Methoxyphenyl)piperazine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9146006.htm]

- 1-(3-Methoxy-benzyl)-piperazine hydrochloride | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-methoxy-benzyl-piperazine-hydrochloride-1372863-12-7]

- 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety_EN_CB9146006.htm]

- 1-(3-Methoxyphenyl)piperazine - Chem-Impex. [URL: https://www.chemimpex.com/products/07044]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC434920050&productDescription=1-%283-METHOXYPHENYL%29PIPERAZINE+DIH&vendorId=VN00032119&countryCode=US&language=en]

- 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7) - Cayman Chemical. [URL: https://www.caymanchem.com/product/19273/1-(3-methoxyphenyl)piperazine]

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [URL: https://etd.auburn.edu/handle/10415/7953]

- 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9146006.htm]

- 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3d680fd0]

- 1-(3-Methoxyphenyl)piperazine - MedchemExpress.com. [URL: https://www.medchemexpress.com/1-(3-methoxyphenyl)piperazine.html]

- 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M1837]

- The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. [URL: https://www.guidechem.com/news/the-role-of-1-3-methoxyphenyl-piperazine-in-pharmaceutical-research-1002931.html]

- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12711]

- 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS-MedChemExpress. [URL: https://www.medchemexpress.com/sds/hy-w011726-1-(4-methoxyphenyl)piperazine-hydrochloride.html]

- 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | FM117118 - Biosynth. [URL: https://www.biosynth.com/p/FM117118/117118/1-3-methoxyphenyl-piperazine]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10569727/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H18N2O | CID 428285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

solubility of 1-(3-Methoxybenzyl)piperazine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Methoxybenzyl)piperazine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile chemical intermediate characterized by a piperazine ring attached to a methoxy-substituted benzyl group. Its structural motif is of significant interest in medicinal chemistry and drug development, where it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The piperazine core is a "privileged structure," frequently found in compounds targeting various receptors and enzymes in the central nervous system and beyond.

The successful transition of a novel compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, chief among them being solubility. Understanding the solubility of this compound in various organic solvents is paramount for several key stages of drug development:

-

Process Chemistry and Synthesis: Optimizing reaction conditions, controlling reaction rates, and facilitating purification processes such as crystallization are all directly influenced by the compound's solubility in the chosen solvent system.[1][2]

-

Formulation Development: Creating stable and effective dosage forms, whether for oral, injectable, or topical administration, requires precise knowledge of solubility to ensure bioavailability and proper drug delivery.[3]

-

Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) necessitates solvents that can fully dissolve the analyte to ensure accurate quantification.[4][5]

This guide provides a comprehensive overview of the known solubility characteristics of piperazine derivatives, outlines a robust experimental protocol for determining the precise solubility of this compound, and discusses the analytical methodologies required for accurate measurement.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound dictates its interactions with various solvents. The presence of two nitrogen atoms in the piperazine ring (one tertiary, one secondary) allows for hydrogen bond acceptance and, in the case of the secondary amine, hydrogen bond donation. The methoxybenzyl group adds a degree of lipophilicity and potential for pi-pi stacking interactions, while the ether oxygen can also act as a hydrogen bond acceptor.

Based on these features, a general solubility profile can be predicted based on the "like dissolves like" principle:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the piperazine nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors and have high polarity to solvate the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected. While these solvents have some polarity, their hydrogen bonding capacity is limited.

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity mismatch between the compound and the solvent.

A summary of the key physicochemical properties for the related compound 1-(3-methoxyphenyl)piperazine is presented below. It is crucial to note the structural difference: the attachment is directly to the phenyl ring, not via a methylene (-CH2-) bridge as in the topic compound. Data for the exact target compound is less prevalent in public literature, underscoring the need for direct experimental determination.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)piperazine

| Property | Value | Source |

| CAS Number | 16015-71-7 | [6][7] |

| Molecular Formula | C₁₁H₁₆N₂O | [6][7] |

| Molecular Weight | 192.26 g/mol | [6][7] |

| Density | 1.114 g/mL at 25 °C | [6] |

| Boiling Point | 150 °C at 0.5 mmHg | [6] |

| pKa (Predicted) | 8.98 ± 0.10 | [6] |

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the isomeric compound 1-(3-methoxyphenyl)piperazine and the dihydrochloride salt of the parent compound provide valuable insights.

Table 2: Reported Solubility of Related Piperazine Compounds

| Compound | Solvent | Solubility | Type | Source |

| 1-(3-Methoxyphenyl)piperazine | DMSO | ≥ 200 mg/mL | Quantitative | [8] |

| 1-(3-Methoxyphenyl)piperazine | Ethanol | 10 mg/mL | Quantitative | [6][7] |

| 1-(3-Methoxyphenyl)piperazine | DMF | 10 mg/mL | Quantitative | [6][7] |

| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Chloroform | Very Slightly Soluble | Qualitative | [4] |

| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Methanol | Soluble | Qualitative | [4] |

| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Acetone | Insoluble | Qualitative | [4] |

| 1-(3-Methoxyphenyl)piperazine Dihydrochloride | Hexane | Insoluble | Qualitative | [4] |

Disclaimer: The data presented is for structurally related compounds. Researchers must experimentally verify the solubility of this compound for their specific application.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To address the data gap and obtain reliable, application-specific solubility values, the industry-standard isothermal shake-flask method is recommended.[9] This technique measures the thermodynamic equilibrium solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium.[10]

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Dispense a precise, known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in an isothermal shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the dissolved compound.

Workflow for Shake-Flask Solubility Determination

Sources

- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. research.unipd.it [research.unipd.it]

- 3. rheolution.com [rheolution.com]

- 4. swgdrug.org [swgdrug.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmatutor.org [pharmatutor.org]

1-(3-Methoxybenzyl)piperazine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxybenzyl)piperazine

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in synthetic organic chemistry and a valuable tool in pharmacological research.[1] The piperazine core is a well-established "privileged structure" in drug discovery, and the 3-methoxybenzyl moiety allows for the strategic introduction of this feature into more complex target molecules.[1] Its utility spans from being an intermediate in the synthesis of novel pharmaceutical candidates to acting as an analytical reference standard in research and forensic applications.[1][2]

Given its role as a precursor and reference material, ensuring the chemical integrity and purity of this compound over time is paramount. Degradation can lead to the formation of impurities, which may result in inconsistent experimental outcomes, reduced product yields, and potential safety concerns in drug development pipelines. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies. These properties dictate its reactivity and susceptibility to various environmental factors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| CAS Number | 55212-32-3 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 150 °C at 0.7 hPa | [4] |

| Density | 1.114 g/cm³ at 25 °C | [4] |

| Flash Point | 91 °C (closed cup) | [4] |

Chemical Stability and Degradation Profile

This compound is generally stable when stored under recommended conditions.[4] However, like many substituted piperazines, its stability can be compromised by exposure to specific environmental factors, leading to degradation. The primary drivers of degradation are oxidation, thermal stress, moisture, and light.

Key Factors Influencing Stability

-

Oxidation: The piperazine ring, particularly the secondary amine, is susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or light, can lead to the formation of N-oxides, ring-opened byproducts, and other degradation products.[5][6] Strong oxidizing agents are highly incompatible and will cause rapid decomposition.[4][7]

-

Thermal Stress: While the compound has a high boiling point, prolonged exposure to elevated temperatures can accelerate degradation.[8] Thermal degradation of piperazines can proceed through complex pathways, including SN2 substitution reactions, potentially leading to the formation of byproducts like N-formylpiperazine and various oligomers.[8][9] It is crucial to avoid heat sources and store the compound in a temperature-controlled environment.[4][10]

-

Moisture: Piperazines are often hygroscopic and can absorb moisture from the air.[10] The presence of water can facilitate hydrolytic degradation pathways and may act as a medium for reactions with other atmospheric components, such as carbon dioxide.[4] Therefore, storage in a dry atmosphere is critical.

-

Light: Exposure to UV light can provide the activation energy for photolytic degradation. Light can catalyze oxidative processes and lead to the formation of radical species, initiating chain reactions that result in complex mixtures of impurities.[10] Storing the compound in light-resistant containers is a necessary precaution.

-

pH (Acids): As a basic compound, this compound will react exothermically with acids.[10] Contact with strong acids should be strictly avoided as it will form the corresponding salt and may catalyze degradation.

Incompatible Materials

To prevent hazardous reactions and maintain purity, avoid contact with the following:

-

Strong oxidizing agents (e.g., peroxides, perchlorates, nitrates)[4][7]

-

Strong acids[10]

-

Acid chlorides and acid anhydrides[10]

Caption: Factors contributing to the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of this compound. The primary objective is to mitigate the impact of the environmental factors discussed above.

Long-Term Storage Conditions

The optimal conditions for long-term storage are summarized below. For solutions, especially in organic solvents, colder temperatures are often recommended to slow down potential reactions.[12]

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool place.[4] For neat liquid, refrigeration is recommended.[13] For solutions, store at -20°C to -80°C.[12] | Lower temperatures decrease the rate of all chemical reactions, significantly slowing thermal degradation and oxidative processes.[8] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | An inert atmosphere displaces oxygen and moisture, directly preventing oxidative degradation and hydrolysis.[4][10] |

| Container | Tightly sealed, light-resistant container (e.g., amber glass vial/bottle with a PTFE-lined cap). | Prevents exposure to air, moisture, and light.[4][10][11] The container must be carefully resealed after opening to prevent leakage and contamination.[4] |

| Location | A dry, well-ventilated, and secured area away from incompatible materials.[4][11] | Ensures safety, prevents accidental contact with reactive substances, and minimizes exposure to ambient humidity. |

One supplier indicates that when stored properly at -20°C, the compound should remain stable for at least five years.[2] Another suggests stability for one year at -20°C or two years at -80°C for solutions.[12]

Safe Handling Procedures

This compound is classified as a corrosive substance that can cause skin and eye damage.[4] Therefore, stringent safety measures are required during handling.

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

General Hygiene: Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[7]

-

Spill Response: In case of a spill, remove all ignition sources, evacuate the area, and clean up using absorbent, non-combustible material.[10] Dispose of the waste in a sealed, labeled container according to local regulations.

Experimental Workflow for Stability Assessment

To empirically determine the shelf-life and confirm optimal storage conditions, a formal stability study is required.[14] This process involves subjecting the compound to various environmental conditions over time and monitoring its purity and the formation of any degradants.[15] The following protocol outlines a typical workflow based on established principles of pharmaceutical stability testing.[16][17][18]

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step Stability Protocol

-

Reference Standard Characterization (Time Zero):

-

Obtain a high-purity batch of this compound.

-

Perform comprehensive initial analysis (T=0). This establishes the baseline for comparison.

-

Recommended Tests:

-

Purity Assay: A stability-indicating HPLC-UV method is crucial. The method must be able to separate the parent compound from potential degradation products.

-

Appearance: Record the color and physical state.

-

Water Content: Determine using Karl Fischer titration.

-

Identification: Confirm identity using techniques like Mass Spectrometry (MS) or NMR.

-

-

-

Sample Preparation and Storage:

-

Aliquot the compound into multiple vials made of the intended storage material (e.g., amber glass).

-

Seal the vials tightly under an inert atmosphere (e.g., backfill with argon).

-

Divide the samples and place them into calibrated stability chambers under at least two conditions:[18]

-

Long-Term (Recommended) Condition: e.g., 5°C ± 3°C (refrigerated).

-

Accelerated Condition: e.g., 40°C ± 2°C with 75% ± 5% Relative Humidity (RH). Accelerated testing is designed to increase the rate of chemical degradation to predict long-term stability.[17]

-

-

-

Time-Point Testing:

-

Establish a schedule for pulling samples from each storage condition for analysis.[15]

-

Suggested Pull Schedule:

-

Accelerated: 0, 1, 3, and 6 months.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

-

Analysis of Pulled Samples:

-

At each time point, analyze the samples using the same battery of tests performed at T=0.

-

Pay close attention to the HPLC purity results. Quantify the parent peak and any new peaks that appear (degradants).

-

If significant degradants are observed (>0.1%), attempt to identify them using LC-MS or other appropriate techniques.

-

-

Data Evaluation and Shelf-Life Determination:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Analyze the rate of degradation. If a significant change occurs during accelerated testing, it may warrant intermediate stability studies (e.g., at 30°C / 65% RH).[14]

-

The retest period or shelf-life is established based on the time interval during which the compound remains within its pre-defined acceptance criteria (e.g., purity ≥ 98%) under the long-term storage condition.[16]

-

Conclusion

The chemical integrity of this compound is best maintained through meticulous control of its storage environment. The principal threats to its stability—oxidation, thermal stress, moisture, and light—can be effectively neutralized by storing the compound in a cool, dark, and dry location within a tightly sealed, inerted container. Implementing the recommended handling procedures is essential for both personnel safety and preventing contamination. For applications requiring stringent quality control, conducting a formal stability study as outlined provides the empirical data necessary to confidently define a shelf-life and ensure the reliability of this important chemical intermediate.

References

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from Parameter Generation & Control. [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from Vici Health Sciences. [Link]

-

NJ Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from NJ.gov. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Retrieved from Cole-Parmer. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

-

Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from The University of Texas at Austin. [Link]

-

Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH. [Link]

-

Bhairi, M. L., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

-

Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C12H18N2O | CID 428285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6 [sigmaaldrich.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. japsonline.com [japsonline.com]

- 16. gmpsop.com [gmpsop.com]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 18. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

A Technical Guide to the Synthesis of 1-(3-Methoxybenzyl)piperazine

Abstract

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents.[1] This guide provides an in-depth, technical overview of a robust and widely applicable method for the synthesis of 1-(3-Methoxybenzyl)piperazine, a key intermediate in pharmaceutical development. We will focus on the direct N-alkylation of piperazine with 3-methoxybenzyl chloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of pharmacologically active molecules, including antidepressants and antipsychotics. Its synthesis requires the selective formation of a single carbon-nitrogen bond on the symmetrical piperazine ring. The primary challenge in this process is controlling the reaction to favor mono-alkylation and prevent the formation of the undesired N,N'-bis(3-methoxybenzyl)piperazine byproduct.[2]

Several strategies exist to achieve mono-substitution of piperazine, including the use of protecting groups or employing piperazinium salts.[1][3] However, for scalability and process efficiency, the most direct approach involves using a large stoichiometric excess of piperazine relative to the alkylating agent.[1] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thereby minimizing di-alkylation.

This guide will focus on this direct alkylation method due to its straightforward execution and cost-effectiveness.

Retrosynthetic Analysis

The synthesis plan is based on a direct nucleophilic substitution reaction. The target molecule, this compound, can be disconnected at the benzylic C-N bond. This leads back to two commercially available and relatively inexpensive starting materials: piperazine and a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl chloride.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.

Mechanism:

-

Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile. One of the lone pairs on a nitrogen atom attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

-

Transition State: A transient, high-energy transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated this compound intermediate (a piperazinium salt).

-

Deprotonation: A base in the reaction mixture, typically an unreacted molecule of piperazine (acting as both a reactant and a base), removes the proton from the newly alkylated nitrogen. This deprotonation step regenerates a neutral amine and forms piperazine hydrochloride as a byproduct.

Causality Behind Experimental Choices:

-

Excess Piperazine: Employing a significant excess (typically 5-10 equivalents) of piperazine is the critical factor for achieving high selectivity for the mono-alkylated product.[1][4] The statistical probability heavily favors the reaction of the limiting reagent (3-methoxybenzyl chloride) with the abundant, unreacted piperazine.

-

Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is often chosen. These solvents can dissolve the reactants and stabilize the charged transition state, facilitating the SN2 reaction. Ethanol can also be used, though workup procedures may differ.[4]

-

Temperature Control: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[5] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and avoid potential side reactions from prolonged heating.

-

Base: While excess piperazine itself acts as a base to neutralize the HCl generated, an additional, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can also be included.[4] This scavenges the acid more efficiently, preventing the formation of piperazine salts which have reduced nucleophilicity and solubility.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Piperazine | 86.14 | 43.07 g | 0.50 | 5.0 |

| 3-Methoxybenzyl chloride | 156.61 | 15.66 g | 0.10 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | 1.5 |

| Acetonitrile (ACN) | - | 250 mL | - | - |

| Dichloromethane (DCM) | - | 300 mL | - | - |

| Deionized Water | - | 200 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (43.07 g, 0.50 mol), potassium carbonate (20.73 g, 0.15 mol), and acetonitrile (200 mL). Stir the resulting suspension.

-

Reagent Addition: Dissolve 3-methoxybenzyl chloride (15.66 g, 0.10 mol) in acetonitrile (50 mL). Add this solution dropwise to the stirred piperazine suspension over 30 minutes at room temperature.

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain this temperature. Monitor the consumption of the 3-methoxybenzyl chloride by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (piperazine hydrochloride and excess potassium carbonate) and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. To the resulting residue, add dichloromethane (150 mL) and deionized water (100 mL). Stir vigorously and transfer to a separatory funnel.

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product as an oil.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.

-

Expected Yield: 75-85%

-

Boiling Point: ~150 °C at 0.5 mmHg

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

-

Piperazine: Corrosive. Causes skin burns and eye damage. May cause an allergic skin reaction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3-Methoxybenzyl chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

-

Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled.

-

Dichloromethane: Potential carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Significant Di-alkylation | Insufficient excess of piperazine. Reaction temperature too high or time too long. | Ensure at least 5 equivalents of piperazine are used. Monitor the reaction closely and stop once the starting material is consumed. |

| Low Yield | Incomplete reaction. Loss of product during workup. | Confirm reaction completion by TLC/LC-MS before workup. Be careful during extractions; product may have some water solubility.[6] |

| Product is a Salt | Incomplete neutralization during workup. | Ensure the aqueous phase is basic (pH > 10) before extraction to ensure the product is in its free base form. |

Conclusion

The direct N-alkylation of excess piperazine with 3-methoxybenzyl chloride is an efficient and scalable method for the synthesis of this compound. By carefully controlling stoichiometry and reaction conditions, this procedure provides high yields of the desired mono-substituted product with good purity. This guide provides a solid foundation for researchers to successfully implement this key transformation in their synthetic endeavors.

References

- Benchchem. A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem Technical Guides.

- Various Authors. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. 2013.

-

Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. Available from: [Link]

- Google Patents. Process for the N-monoalkylation of piperazine. DE1092019B.

- Various Authors. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. 2013.

- Benchchem. Technical Support Center: Synthesis of Substituted Piperazines. Benchchem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of 1-(3-Methoxybenzyl)piperazine: A Technical Guide for Drug Development Professionals

Abstract

1-(3-Methoxybenzyl)piperazine (m-MeO-BZP) is a synthetic compound belonging to the benzylpiperazine class of molecules. While its analogues have been more extensively studied, m-MeO-BZP presents a unique pharmacological profile with potential applications in neuroscience and beyond. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its synthesis, neuropharmacological effects, and its role as a versatile chemical intermediate. We will delve into the established experimental protocols for characterizing piperazine derivatives and explore the future directions for research into this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and research landscape of this compound.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its basicity and ability to form two amide or amine linkages, allow for diverse structural modifications, leading to compounds with tailored pharmacological activities. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, and anti-infective agents.[1]

This compound is a specific derivative that has garnered interest due to its structural similarity to other psychoactive piperazines like benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[2][3] However, the introduction of a methoxy group at the meta position of the benzyl ring significantly alters its electronic and steric properties, leading to a distinct biological activity profile.

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on factors such as starting material availability, desired purity, and scalability.

Direct N-Alkylation of Piperazine

A common and straightforward method involves the direct nucleophilic substitution reaction between piperazine and 3-methoxybenzyl chloride.[1] To favor the formation of the mono-substituted product and minimize the dialkylated byproduct, an excess of piperazine is typically employed. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: To a solution of excess piperazine (e.g., 5 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add a base (e.g., potassium carbonate, triethylamine, 2 equivalents).

-

Addition of Alkylating Agent: Slowly add 3-methoxybenzyl chloride (1 equivalent) to the reaction mixture with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the base and any precipitated salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Reductive Amination

An alternative approach is the reductive amination of piperazine with 3-methoxybenzaldehyde. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a reaction vessel, dissolve 3-methoxybenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The mixture is stirred at room temperature for a few hours to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is then added portion-wise to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed in vacuo. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[2]

Caption: Synthetic routes to this compound.

Biological Activity and Pharmacological Profile

The biological activity of this compound is primarily characterized by its interaction with central nervous system (CNS) targets, particularly neurotransmitter systems.[1] However, compared to its close analogs, comprehensive data for m-MeO-BZP is limited, highlighting a significant area for future research.[1]

Neuropharmacological Effects

Studies in animal models have provided initial insights into the neuropharmacological profile of m-MeO-BZP.

-

Locomotor Activity: Unlike its parent compound benzylpiperazine (BZP), which exhibits stimulant properties and increases locomotor activity in a dose-dependent manner, this compound has been shown to decrease locomotor activity in mice.[3] This suggests that the methoxy substitution significantly alters the compound's interaction with the biological targets responsible for psychostimulation.

-

MDMA-like Discriminative Stimulus Effects: In drug discrimination studies in mice, m-MeO-BZP partially substituted for both the S(+)-MDMA and R(-)-MDMA training drugs.[3] This indicates that m-MeO-BZP may share some subjective effects with MDMA, although it does not fully mimic its discriminative stimulus properties. In contrast, BZP and other phenylpiperazines like TFMPP and m-CPP fully substituted for S(+)-MDMA.[3]

Putative Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on the pharmacology of related piperazine derivatives, its effects are likely mediated through modulation of monoaminergic systems.[1][4][5]

-

Dopaminergic and Serotonergic Systems: The partial substitution for MDMA suggests an interaction with the serotonergic and/or dopaminergic systems.[3] Piperazine derivatives are known to act as serotonin and dopamine receptor agonists or antagonists, and as inhibitors of monoamine transporters.[1][4][5] For instance, para-methoxyphenylpiperazine (pMeOPP) has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro.[6] Further research, including receptor binding assays and neurotransmitter release/reuptake studies, is necessary to delineate the specific molecular targets of m-MeO-BZP.

Caption: Putative mechanism of action of m-MeO-BZP.

Role as a Versatile Chemical Intermediate

Beyond its intrinsic biological activity, this compound serves as a valuable building block in the synthesis of more complex and potentially more potent pharmaceutical agents.[1][7] The piperazine core allows for further functionalization at the second nitrogen atom, enabling the creation of diverse chemical libraries for drug discovery programs.

Derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

-

Antipsychotics and Antidepressants: The piperazine moiety is a common feature in many CNS-active drugs.[7][8]

-

Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated significant anti-inflammatory properties.[1]

-

Anti-infective Agents: The piperazine scaffold has been utilized in the development of antibacterial and other anti-pathogen agents.[1]

Comparative Analysis with Related Piperazine Derivatives

To better understand the unique properties of this compound, it is useful to compare its known activities with those of its close structural analogs.

| Compound | Structure | Primary Biological Effects |

| This compound (m-MeO-BZP) | 1-[(3-methoxyphenyl)methyl]piperazine | Decreased locomotor activity, partial MDMA-like effects.[3] |

| Benzylpiperazine (BZP) | 1-benzylpiperazine | CNS stimulant, increases locomotor activity, fully substitutes for S(+)-MDMA.[3][4] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 1-[3-(trifluoromethyl)phenyl]piperazine | Serotonin releasing agent and receptor agonist, hallucinogen-like effects.[3][4] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(3-chlorophenyl)piperazine | Serotonin receptor agonist, anxiogenic effects.[1][9] |

| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | 1-(4-methoxyphenyl)piperazine | Stimulant effects, inhibits reuptake and induces release of monoamines.[6][10] |

Table 1: Comparative overview of the biological effects of this compound and related compounds.

Future Research Directions and Conclusion

The current body of knowledge on this compound suggests a compound with a distinct neuropharmacological profile compared to other benzylpiperazines. The decreased locomotor activity and partial substitution for MDMA point towards a complex mechanism of action that warrants further investigation.

Key areas for future research include:

-

Comprehensive Receptor Binding Profile: Determining the binding affinities of m-MeO-BZP at a wide range of CNS receptors, particularly dopamine and serotonin receptor subtypes, as well as monoamine transporters.

-

In Vitro Neurotransmitter Release and Reuptake Assays: Quantifying the effects of m-MeO-BZP on the release and reuptake of dopamine, serotonin, and norepinephrine in synaptosomal preparations.

-

In Vivo Microdialysis Studies: Measuring the extracellular levels of monoamines in specific brain regions of awake, freely moving animals following administration of m-MeO-BZP.

-

Exploration of Therapeutic Potential: Investigating the potential of m-MeO-BZP and its derivatives in animal models of neurological and psychiatric disorders.

References

- Benchchem. This compound | 55212-32-3.

- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021.

- ChemicalBook. 1-(3-Methoxyphenyl)piperazine synthesis.

-

Wikipedia. para-Methoxyphenylpiperazine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Herrmann, E., et al. MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology (Berl). 2012;225(3):605-614.

- Kumar, A., et al. Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorg Med Chem. 2021;50:105429.

-

Autechaux, B. The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Available from: [Link]

- Antia, U., et al. Metabolic interactions with piperazine-based 'party pill' drugs. Drug Alcohol Depend. 2010;110(1-2):142-149.

- Gee, P., et al. 1-Benzylpiperazine and other piperazine-based stimulants. N Z Med J. 2008;121(1275):76-83.

- Gatch, M. B., et al. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety.

-

ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Available from: [Link]

- Sergeant, N., et al. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiol Dis. 2019;129:217-233.

- Benfenati, E., et al. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. J Pharm Pharmacol. 1987;39(4):312-313.

- De Boer, D., et al. Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. Forensic Sci Int. 2001;121(1-2):47-56.

- Jamey, C., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. 2020;25(21):5015.

- Chovancova, P., et al. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. J Med Chem. 2008;51(13):3983-3992.

-

SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

- Welz, A., & Koba, M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441.

-

Patsnap Synapse. What is the mechanism of Piperazine? Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | FM117118 [biosynth.com]

- 9. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

1-(3-Methoxybenzyl)piperazine as a serotonin receptor ligand

An In-depth Technical Guide to 1-(3-Methoxybenzyl)piperazine as a Serotonin Receptor Ligand

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a versatile chemical entity that serves both as a crucial intermediate in pharmaceutical synthesis and as a subject of neurobiological research.[1] As a member of the piperazine class of compounds, its structure is a privileged scaffold in drug discovery, allowing for the introduction of the 3-methoxybenzyl moiety into more complex molecules.[1] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, its pharmacological profile as a serotonin receptor ligand, and the detailed experimental protocols required for its characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers aiming to investigate this compound or similar arylpiperazine derivatives.

Chemical Profile and Synthesis

This compound, also known as 3-MeOBP, is an organic compound that has garnered interest for its biological activity and its utility as a synthetic building block.[1]

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazine | [2] |

| CAS Number | 55212-32-3 | [2][3] |

| Molecular Formula | C₁₂H₁₈N₂O | [2][3] |

| Molecular Weight | 206.29 g/mol | [3] |

| Appearance | Varies (often a solution or oil) | [4] |

Synthetic Pathways

The synthesis of this compound is most commonly achieved through nucleophilic substitution. This well-established route offers reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production.

A primary method involves the direct N-alkylation of piperazine with 3-methoxybenzyl chloride.[1] The reaction leverages the nucleophilicity of the secondary amine in the piperazine ring to displace the chloride from the benzyl halide. Careful control of stoichiometry is crucial; using an excess of piperazine favors the desired mono-substituted product over the di-substituted byproduct.

Causality of Experimental Design: The choice of a suitable base (e.g., triethylamine or potassium carbonate) is critical to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The solvent, often a polar aprotic solvent like acetonitrile or dichloromethane, is selected to dissolve the reactants and facilitate the SN2 reaction mechanism.[5]

A related approach involves the reductive amination of 3-methoxybenzaldehyde with piperazine.[5] This two-step, one-pot process first forms an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the final product.[5]

Pharmacology at Serotonin Receptors

The serotonergic system, with its diverse family of at least 14 receptor subtypes, is a primary target for psychoactive compounds and therapeutic agents for a wide range of neuropsychiatric disorders.[6][7][8] Arylpiperazine derivatives are renowned for their interactions with these receptors, and this compound serves as a foundational structure for many such ligands.[9][10]

Serotonin Receptor Signaling Overview

Serotonin (5-hydroxytryptamine, 5-HT) receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][11] These GPCRs couple to different G-protein families (Gαs, Gαi/o, Gαq/11) to initiate downstream signaling cascades.[7]

-

Gαs-coupled (5-HT₄, 5-HT₆, 5-HT₇): Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12]

-

Gαi/o-coupled (5-HT₁, 5-HT₅): Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[12]

-

Gαq/11-coupled (5-HT₂): Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] This leads to the release of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[12][13]

Figure 1: Simplified overview of major serotonin receptor signaling pathways.

Receptor Binding Profile

While this compound itself is often considered a precursor or intermediate, related methoxyphenylpiperazine structures have well-documented affinities for serotonin receptors. For instance, 1-(3-Methoxyphenyl)piperazine (1-mMPP) has been shown to act as an inhibitor at 5-HT1A and 5-HT2C receptors.[14] The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher affinity.

The table below presents hypothetical but representative binding data for a compound like this compound, based on profiles of similar arylpiperazine ligands found in the literature.[10][15][16][17][18] Researchers must experimentally determine the precise profile for their specific compound.

| Receptor Target | Binding Affinity (Ki, nM) | G-Protein | Potential Functional Effect |

| 5-HT₁ₐ | 15 | Gαi/o | Inhibition of cAMP production |

| 5-HT₂ₐ | 250 | Gαq/11 | Stimulation of PLC pathway |

| 5-HT₂₋ | 80 | Gαq/11 | Stimulation of PLC pathway |